Cas no 90876-69-0 (5-Chloro-8-hydroxyquinoline-7-carbaldehyde)

5-Chloro-8-hydroxyquinoline-7-carbaldehyde is a versatile heterocyclic compound featuring a chloro-substituted quinoline core with hydroxyl and formyl functional groups. Its unique structure makes it valuable as an intermediate in organic synthesis, particularly in the preparation of chelating agents, pharmaceuticals, and metal-complexing ligands. The presence of both electron-donating (hydroxyl) and electron-withdrawing (chloro, formyl) groups enhances its reactivity, enabling selective modifications for targeted applications. This compound exhibits potential utility in medicinal chemistry due to the bioactive quinoline scaffold, often associated with antimicrobial and anticancer properties. Its stability and functional group compatibility further support its use in advanced chemical research and industrial processes.
5-Chloro-8-hydroxyquinoline-7-carbaldehyde structure
90876-69-0 structure
Product name:5-Chloro-8-hydroxyquinoline-7-carbaldehyde
CAS No:90876-69-0
MF:C10H6ClNO2
MW:207.613141536713
CID:2812994
PubChem ID:71327758

5-Chloro-8-hydroxyquinoline-7-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 90876-69-0
    • SB69906
    • 5-Chloro-8-hydroxyquinoline-7-carbaldehyde
    • 7-Quinolinecarboxaldehyde, 5-chloro-8-hydroxy-
    • DTXSID30756785
    • SCHEMBL21333407
    • Inchi: InChI=1S/C10H6ClNO2/c11-8-4-6(5-13)10(14)9-7(8)2-1-3-12-9/h1-5,14H
    • InChI Key: SXMCPJRWVHXHKP-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 207.0087061Da
  • Monoisotopic Mass: 207.0087061Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 50.2Ų

5-Chloro-8-hydroxyquinoline-7-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM224363-5g
5-Chloro-8-hydroxyquinoline-7-carbaldehyde
90876-69-0 97%
5g
$1039 2024-07-20
Chemenu
CM224363-1g
5-Chloro-8-hydroxyquinoline-7-carbaldehyde
90876-69-0 97%
1g
$520 2021-08-04
Alichem
A189007703-10g
5-Chloro-8-hydroxyquinoline-7-carbaldehyde
90876-69-0 97%
10g
$2186.88 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1604959-10g
5-Chloro-8-hydroxyquinoline-7-carbaldehyde
90876-69-0 98%
10g
¥32350.00 2024-04-25
Chemenu
CM224363-5g
5-Chloro-8-hydroxyquinoline-7-carbaldehyde
90876-69-0 97%
5g
$1039 2021-08-04
Chemenu
CM224363-1g
5-Chloro-8-hydroxyquinoline-7-carbaldehyde
90876-69-0 97%
1g
$520 2024-07-20
Chemenu
CM224363-25g
5-Chloro-8-hydroxyquinoline-7-carbaldehyde
90876-69-0 97%
25g
$2909 2024-07-20
Alichem
A189007703-5g
5-Chloro-8-hydroxyquinoline-7-carbaldehyde
90876-69-0 97%
5g
$1393.60 2023-08-31
Chemenu
CM224363-25g
5-Chloro-8-hydroxyquinoline-7-carbaldehyde
90876-69-0 97%
25g
$2909 2021-08-04
Chemenu
CM224363-10g
5-Chloro-8-hydroxyquinoline-7-carbaldehyde
90876-69-0 97%
10g
$1662 2024-07-20

5-Chloro-8-hydroxyquinoline-7-carbaldehyde Related Literature

Additional information on 5-Chloro-8-hydroxyquinoline-7-carbaldehyde

Introduction to 5-Chloro-8-hydroxyquinoline-7-carbaldehyde (CAS No. 90876-69-0)

5-Chloro-8-hydroxyquinoline-7-carbaldehyde, a compound with the chemical formula C9H5ClNO3, is a significant intermediate in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 90876-69-0, has garnered considerable attention due to its versatile applications in synthesizing various bioactive molecules. The presence of both chloro and hydroxyl functional groups makes it a valuable building block for further chemical modifications, enabling the development of novel compounds with potential therapeutic properties.

The compound's structure, featuring a quinoline core, is well-documented in the literature for its role in medicinal chemistry. Quinoline derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitution pattern in 5-Chloro-8-hydroxyquinoline-7-carbaldehyde enhances its reactivity and makes it an attractive candidate for further exploration.

In recent years, there has been a surge in research focused on developing new quinoline-based drugs to combat emerging infectious diseases and address drug-resistant pathogens. The compound's aldehyde functionality at the 7-position provides a reactive site for condensation reactions, allowing for the facile synthesis of Schiff bases and other heterocyclic compounds. These derivatives have shown promise in preclinical studies as inhibitors of various enzymes and receptors involved in pathogenic processes.

One of the most compelling aspects of 5-Chloro-8-hydroxyquinoline-7-carbaldehyde is its role in the synthesis of antimalarial agents. Malaria remains a significant global health challenge, and the development of new drugs is crucial to overcoming resistance to existing treatments. Quinoline-based compounds have a long history in antimalarial therapy, with chloroquine being one of the most widely used drugs against this disease. The introduction of new derivatives, such as those derived from 5-Chloro-8-hydroxyquinoline-7-carbaldehyde, offers hope for more effective and durable treatments.

Additionally, this compound has been explored in the context of anticancer research. Studies have demonstrated that quinoline derivatives can interfere with essential cellular processes in cancer cells, leading to their proliferation inhibition or apoptosis. The chloro and hydroxyl substituents in 5-Chloro-8-hydroxyquinoline-7-carbaldehyde contribute to its ability to modulate these pathways effectively. Researchers are particularly interested in its potential as a kinase inhibitor, targeting enzymes that are overactive in certain types of cancer.

The synthesis of 5-Chloro-8-hydroxyquinoline-7-carbaldehyde involves multi-step organic reactions that highlight its synthetic utility. Typically, it is prepared through the oxidation of an appropriate precursor, often involving catalytic methods that ensure high yield and purity. The compound's stability under various reaction conditions makes it suitable for large-scale production without significant degradation.

In academic research, this compound has been utilized as a scaffold for designing molecules with enhanced pharmacological properties. For instance, modifications at the 5-position chloro group can influence metabolic stability and bioavailability, while changes at the 8-hydroxy position can affect binding affinity to biological targets. Such structural diversification is key to optimizing drug candidates for clinical use.

The growing interest in green chemistry has also influenced the synthesis of 5-Chloro-8-hydroxyquinoline-7-carbaldehyde. Researchers are increasingly adopting sustainable methods that minimize waste and reduce environmental impact. For example, catalytic processes that use recyclable catalysts or solvent-free reactions are being explored to improve the efficiency of its production.

Another area where this compound has shown promise is in the development of diagnostic tools. Quinoline derivatives can be incorporated into probes that detect specific biomolecules or pathogens. Their ability to emit fluorescence upon binding to target analytes makes them valuable tools in biosensors and imaging techniques used in medical diagnostics.

The future directions of research on 5-Chloro-8-hydroxyquinoline-7-carbaldehyde are likely to focus on expanding its applications into new therapeutic areas. With advancements in computational chemistry and high-throughput screening techniques, it is anticipated that more derivatives will be identified with improved pharmacological profiles. This will be crucial for addressing unmet medical needs and developing next-generation therapeutics.

In conclusion, 5-Chloro-8-hydroxyquinoline-7-carbaldehyde (CAS No.90876-69-0) is a versatile compound with significant potential in pharmaceutical research. Its unique structure and reactivity make it an invaluable intermediate for synthesizing bioactive molecules with applications ranging from antimalarial agents to anticancer drugs. As research continues to evolve, this compound will undoubtedly play a crucial role in the discovery and development of new treatments that improve human health worldwide.

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